Cas no 760112-05-8 (1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide)

1-Carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide is a specialized chemical compound featuring a diazirine functional group, which is widely utilized in photoaffinity labeling applications. The diazirine moiety enables efficient crosslinking upon UV irradiation, making it valuable for studying protein-protein interactions and biomolecular binding sites. Its carbamimidamido groups enhance solubility and reactivity, facilitating conjugation with target molecules. The compound’s stability under physiological conditions ensures reliable performance in complex biological systems. Its precise structure allows for selective modification, aiding in the development of probes for structural biology and drug discovery. This reagent is particularly advantageous for researchers requiring high specificity and controlled activation in crosslinking studies.
1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide structure
760112-05-8 structure
Product name:1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide
CAS No:760112-05-8
MF:C6H13N7
MW:183.214318990707
MDL:MFCD20665497
CID:5611585
PubChem ID:129928257

1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide Chemical and Physical Properties

Names and Identifiers

    • EN300-8140890
    • 1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
    • 760112-05-8
    • 1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide
    • MDL: MFCD20665497
    • Inchi: 1S/C6H13N7/c1-6(12-13-6)2-3-10-5(9)11-4(7)8/h2-3H2,1H3,(H6,7,8,9,10,11)
    • InChI Key: ACIVIGCUGLAJLZ-UHFFFAOYSA-N
    • SMILES: N1C(C)(CC/N=C(\N)/N=C(\N)/N)N=1

Computed Properties

  • Exact Mass: 183.12324344g/mol
  • Monoisotopic Mass: 183.12324344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 128Ų
  • XLogP3: -1.2

1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8140890-5.0g
1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
760112-05-8 95%
5.0g
$7961.0 2024-05-21
Enamine
EN300-8140890-10.0g
1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
760112-05-8 95%
10.0g
$11805.0 2024-05-21
Enamine
EN300-8140890-0.25g
1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
760112-05-8 95%
0.25g
$2525.0 2024-05-21
Enamine
EN300-8140890-5g
1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
760112-05-8
5g
$7961.0 2023-09-02
Enamine
EN300-8140890-10g
1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
760112-05-8
10g
$11805.0 2023-09-02
Enamine
EN300-8140890-0.05g
1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
760112-05-8 95%
0.05g
$2306.0 2024-05-21
Enamine
EN300-8140890-0.1g
1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
760112-05-8 95%
0.1g
$2415.0 2024-05-21
Enamine
EN300-8140890-0.5g
1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
760112-05-8 95%
0.5g
$2635.0 2024-05-21
Enamine
EN300-8140890-1g
1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
760112-05-8
1g
$2745.0 2023-09-02
Enamine
EN300-8140890-2.5g
1-carbamimidamido-N-[2-(3-methyl-3H-diazirin-3-yl)ethyl]methanimidamide
760112-05-8 95%
2.5g
$5380.0 2024-05-21

Additional information on 1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide

Introduction to 1-Carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide (CAS No. 760112-05-8)

1-Carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide is a highly specialized compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number 760112-05-8, belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable tool in various scientific applications. The intricate molecular architecture of this compound, particularly its 1-carbamimidamido and N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide functional groups, contributes to its versatility and potential utility in multiple domains.

The 1-carbamimidamido moiety is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which makes it particularly useful in the design of coordination complexes and catalysts. Additionally, the presence of the N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide group introduces a photoactive component, which can be leveraged in photochemical reactions and labeling techniques. These features have positioned this compound as a promising candidate for applications in synthetic chemistry, materials science, and biotechnology.

In recent years, there has been a growing interest in the development of photoaffinity probes for biochemical studies. The diazirine moiety, a key component of the N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide group, is particularly well-suited for this purpose due to its ability to form covalent bonds with biomolecules upon exposure to ultraviolet light. This property has been exploited in various research settings to study protein-protein interactions, enzyme mechanisms, and drug-target binding. The incorporation of this moiety into the molecular framework of 1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide enhances its utility as a tool for investigating complex biological systems.

The compound's unique structural features also make it an attractive candidate for applications in medicinal chemistry. The carbamimidamido group can serve as a scaffold for designing novel therapeutic agents by providing a site for further functionalization. This flexibility allows researchers to tailor the properties of the compound to specific biological targets, potentially leading to the development of new drugs with improved efficacy and reduced side effects. Moreover, the photoactive nature of the diazirine group opens up possibilities for developing phototherapeutic strategies, where light can be used to activate or deactivate drug molecules at specific sites within the body.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the behavior of 1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide. Molecular modeling studies have revealed insights into its interaction with biological targets and its potential role in various biochemical pathways. These computational approaches have helped researchers predict the compound's reactivity and optimize its design for specific applications. For instance, simulations have shown that the presence of the diazirine group enhances the compound's binding affinity to certain proteins, making it a more effective tool for biochemical assays.

The synthesis of 1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as multi-step organic synthesis and catalytic processes have been employed to streamline the production process while maintaining high yields and purity. These advancements have not only made the compound more accessible but also opened up new possibilities for its application in research and industry.

The potential applications of 1-carbamimidamido-N-2-(3-methyl-3H-diazirin-3-yl)ethylmethanimidamide extend beyond academic research. In industry settings, this compound has been explored as a building block for developing advanced materials with tailored properties. For example, its ability to form coordination complexes with metal ions has been utilized in the design of catalysts for industrial processes. Additionally, its photoactive nature has been leveraged in the development of light-responsive materials used in optoelectronic devices.

In conclusion, 1-Carbamimidamido-N-2-(3-methyl-3H-diazirin-3-y]ethylmethanimidamide (CAS No. 760112058) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it a valuable tool for studying biological systems and developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of chemistry and biomedicine.

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